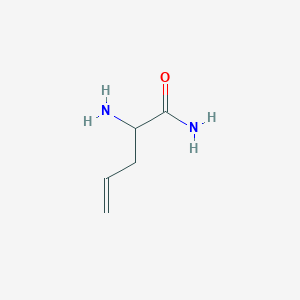
2-Aminopent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopent-4-enamide is an organic compound with the molecular formula C₅H₁₀N₂O It is a member of the enamide family, characterized by the presence of an amine group attached to a carbon-carbon double bond conjugated with an amide group
Synthetic Routes and Reaction Conditions:
Direct Synthesis via Electrophilic Activation of Amides: A novel one-step N-dehydrogenation of amides to enamides can be achieved using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Selective Desaturation of Amides: An iron-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides.
Industrial Production Methods:
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Enamides can be reduced to their corresponding amines using hydrosilylation or hydrogenation methods.
Substitution: Enamides can participate in substitution reactions, particularly nucleophilic substitutions, due to the electron-rich nature of the double bond.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as palladium or ruthenium.
Reduction: Hydrosilylation reagents like triethoxysilane or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of oxidized enamides or imides.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
Wissenschaftliche Forschungsanwendungen
2-Aminopent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Aminopent-4-enamide involves its interaction with molecular targets through its amine and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific reaction conditions and targets involved. The compound’s reactivity is influenced by the electron-rich nature of the double bond and the presence of the amine group, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Aminopent-4-ynamide: Similar in structure but contains a triple bond instead of a double bond.
2-Aminobut-3-enamide: Similar but with a shorter carbon chain.
2-Aminohex-5-enamide: Similar but with a longer carbon chain.
Uniqueness: 2-Aminopent-4-enamide is unique due to its specific carbon chain length and the presence of both an amine and an amide group conjugated with a double bond. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research .
Eigenschaften
Molekularformel |
C5H10N2O |
|---|---|
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
2-aminopent-4-enamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H2,7,8) |
InChI-Schlüssel |
MHCFJYPAEKWGBR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)

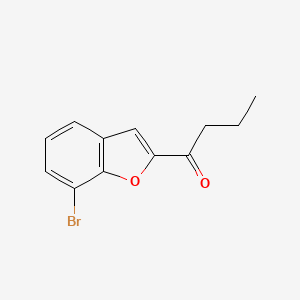
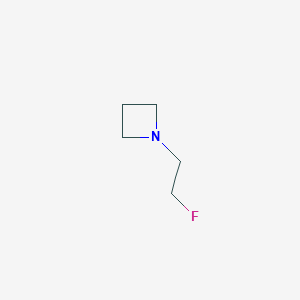
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)
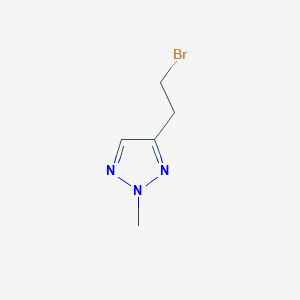
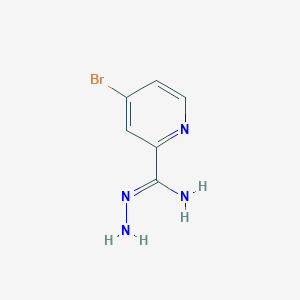
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)
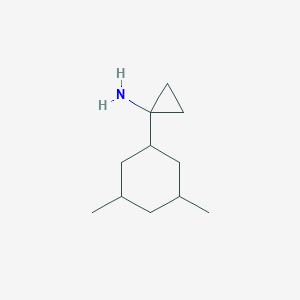
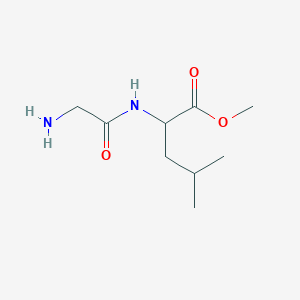
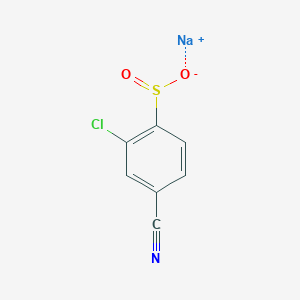
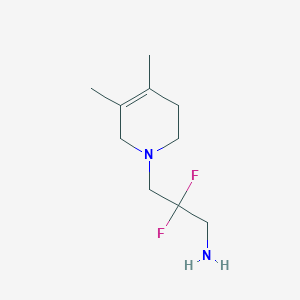
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
